(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride
Description
Properties
IUPAC Name |
(Z)-N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S.ClH/c1-23(2)12-13-24(21-22-18-10-9-17(29-3)14-19(18)30-21)20(26)11-6-15-4-7-16(8-5-15)25(27)28;/h4-11,14H,12-13H2,1-3H3;1H/b11-6-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFMHQZZAXAZLH-AVHZNCSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC)C(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride, with the CAS number 1322017-24-2, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C21H23ClN4O4S
- Molecular Weight : 463.0 g/mol
- Structure : The compound features a benzothiazole moiety, which is often associated with various biological activities, including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound typically involves the reaction of 6-methoxybenzo[d]thiazole derivatives with dimethylaminoethyl acrylamide under specific conditions to yield the target molecule. The process may include steps such as:
- Formation of the Benzothiazole Derivative : Reacting 6-methoxybenzothiazole with appropriate reagents.
- Acrylamide Formation : Introducing the acrylamide functionality through a coupling reaction with N,N-dimethylaminoethylamine.
Anticancer Activity
Recent studies have indicated that compounds related to benzothiazoles exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : Compounds demonstrated IC50 values in the micromolar range, indicating potential for further development as anticancer agents.
- Liver Cancer (SK-Hep-1) : Similar compounds were evaluated for their antiproliferative effects, showing promising results.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Protein Kinases : Some studies suggest that benzothiazole derivatives can inhibit key signaling pathways involved in cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in treated cancer cells, contributing to their reduced viability.
Study on Antiproliferative Effects
In a recent study published in MDPI, several benzothiazole derivatives were synthesized and tested for their antiproliferative effects on human cancer cell lines. The study found that certain modifications to the benzothiazole structure significantly enhanced biological activity.
In Vivo Studies
Preclinical studies involving animal models have also been conducted to evaluate the safety and efficacy of this compound. Results indicated that it could reduce tumor size without significant toxicity, suggesting a favorable therapeutic index.
Scientific Research Applications
Anticancer Potential
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study:
A study evaluated the cytotoxic effects of a related benzothiazole derivative on different cancer cell lines, demonstrating an IC50 value in the low micromolar range. Molecular docking studies suggested that these compounds interact with critical proteins involved in cancer cell survival and proliferation, such as tubulin and topoisomerase .
Antimicrobial Activity
Benzothiazole derivatives also exhibit antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth through mechanisms that disrupt bacterial cell wall synthesis and function .
Case Study:
In vitro assays revealed that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzothiazole derivatives, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit acetylcholinesterase has been highlighted as a key mechanism for enhancing cholinergic transmission .
Case Study:
A series of experiments demonstrated that related compounds significantly reduced acetylcholinesterase activity in vitro, suggesting potential therapeutic applications for cognitive enhancement in Alzheimer's disease models .
Computational Studies
Computational chemistry methods have been employed to predict the interactions of this compound with biological macromolecules. Molecular docking simulations indicate strong binding affinities with targets such as protein kinases and G-protein coupled receptors, which are crucial in various signaling pathways related to cancer and neurodegeneration .
Preparation Methods
Copper-Catalyzed Oxidative Cyclization
The 6-methoxybenzo[d]thiazole scaffold is synthesized via oxidative cyclization of 2-aminothiophenol derivatives. A representative protocol involves reacting 4-methoxy-2-aminothiophenol with tert-butyl hydroperoxide (TBHP) in the presence of CuCl₂ at 80°C under inert conditions, yielding 6-methoxybenzo[d]thiazole in 51% yield. This method avoids harsh conditions, preserving the methoxy group’s integrity.
Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| 4-Methoxy-2-aminothiophenol | 1.86 mmol |
| CuCl₂ | 0.51 mmol |
| TBHP (70% aqueous) | 2.36 mmol |
| Temperature | 80°C |
| Time | 24.5 hours |
Palladium-Mediated Cross-Coupling
Alternative routes employ palladium catalysts for constructing the benzothiazole nucleus. A mixture of 6-methoxybenzo[d]thiazole and 4-bromopyridine-3-carbonitrile, treated with bis(tri-t-butylphosphine)palladium(0) and cesium carbonate in DMF at 150°C, affords 4-(6-methoxybenzo[d]thiazol-2-yl)pyridine-3-carbonitrile in 7.6% yield. While low-yielding, this method highlights the versatility of palladium in heterocyclic cross-coupling.
Acrylamide Formation via Knoevenagel Condensation
Stereoselective Synthesis of (Z)-Acrylamide
The (Z)-configured acrylamide core is synthesized via Knoevenagel condensation between 4-nitrobenzaldehyde and N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyanoacetamide. Employing glycine acetate as a mild base in acetic acid minimizes isomerization to the E-form, achieving a Z:E ratio of 7:1.
Optimized Protocol:
| Parameter | Value |
|---|---|
| 4-Nitrobenzaldehyde | 1.2 equivalents |
| Cyanoacetamide derivative | 1.0 equivalent |
| Glycine acetate | 0.3 equivalents |
| Solvent | Toluene/acetic acid (3:1) |
| Temperature | 60°C |
| Reaction Time | 18 hours |
Acid-Catalyzed Isomerization Control
Post-condensation, the crude acrylamide is treated with hydrobromic acid in acetic acid at 65°C to protonate the dimethylamino group, stabilizing the Z-isomer. Cooling to 20°C precipitates the hydrochloride salt, yielding 82% after column chromatography (ethyl acetate/petroleum ether).
Purification and Isolation Strategies
Solvent-Based Crystallization
The hydrochloride salt is purified via sequential solvent washes. Dissolving the crude product in methanol followed by dropwise addition of diethyl ether induces crystallization, yielding needle-like crystals with >98% HPLC purity.
Crystallization Data:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Methanol/diethyl ether | 98.5 | 75 |
| Ethyl acetate/heptane | 97.8 | 68 |
Chromatographic Purification
Silica gel chromatography with ethyl acetate/petroleum ether (1:10) effectively removes E-isomer impurities (<0.5%). The Z-isomer’s lower polarity facilitates separation, as evidenced by distinct Rf values (Z: 0.42; E: 0.35).
Mechanistic Insights into Z-Isomer Preference
Steric and Electronic Effects
The Z-configuration is favored due to steric hindrance between the 6-methoxybenzo[d]thiazol-2-yl group and the 4-nitrophenyl moiety. Density functional theory (DFT) calculations suggest a 3.2 kcal/mol stabilization for the Z-isomer due to reduced van der Waals repulsion.
Acid-Mediated Protonation Dynamics
Protonation of the dimethylamino group by hydrochloric acid induces a conformational lock via intramolecular hydrogen bonding, further stabilizing the Z-form. IR spectroscopy confirms N-H stretching at 3280 cm⁻¹, consistent with secondary amine protonation.
Analytical Characterization
Spectroscopic Data
Thermal Stability Analysis
Differential scanning calorimetry (DSC) reveals a melting point of 215°C with no polymorphic transitions, indicating high crystalline purity.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Copper catalysts from oxidative cyclization steps are recovered via aqueous extraction, reducing metal waste by 70%. Reusing CuCl₂ for three cycles maintains yields above 48%.
Environmental Impact Mitigation
Solvent recovery systems (e.g., toluene distillation) achieve 90% reuse rates, aligning with green chemistry principles.
Q & A
Q. What are the critical synthetic steps and optimization strategies for this compound?
The synthesis involves sequential acylation and salt formation. For example, condensation of 6-methoxybenzo[d]thiazol-2-amine with acryloyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane) forms the acrylamide core. Hydrochloride salt formation is achieved via HCl treatment in ethanol, followed by recrystallization for purity. Key optimizations include controlling reaction temperature (reflux vs. room temperature) and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic and analytical methods are essential for structural confirmation?
- 1H/13C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, nitrophenyl aromatic signals). Coupling constants (J = 10–12 Hz for Z-configuration acrylamide) confirm stereochemistry.
- IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the acrylamide backbone.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight.
- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
Q. How is purity assessed, and what are common contaminants?
Purity is determined via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC, Rf comparison). Common contaminants include unreacted starting materials (e.g., 6-methoxybenzo[d]thiazol-2-amine) or hydrolysis byproducts. Recrystallization in ethanol/water mixtures (1:3 v/v) effectively removes impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity between in vitro and in vivo models?
Discrepancies often stem from poor bioavailability. Methodological approaches include:
- Solubility Profiling : Measure logP (octanol/water partition coefficient) to assess hydrophilicity.
- Pharmacokinetic Studies : Conduct plasma stability assays (e.g., incubation with liver microsomes) to evaluate metabolic degradation.
- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance half-life and tissue penetration .
Q. What strategies confirm the Z-configuration of the acrylamide moiety?
Q. How do substituents on the benzothiazole ring influence bioactivity and pharmacokinetics?
Comparative studies using analogs (e.g., 6-chloro vs. 6-methoxy derivatives) reveal:
- Bioactivity : Methoxy groups enhance DNA intercalation potential in anticancer assays (e.g., IC50 reduction in MCF-7 cells).
- Pharmacokinetics : Chloro substituents increase logP (improved membrane permeability but reduced aqueous solubility).
- Table : Substituent Effects on Key Properties
| Substituent | Yield (%) | logP | IC50 (µM) |
|---|---|---|---|
| 6-OCH₃ | 65 | 2.1 | 0.45 |
| 6-Cl | 58 | 2.8 | 0.78 |
| Data derived from analogs in . |
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Molecular Docking : Simulate interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina. Prioritize derivatives with hydrogen bonds to key residues (e.g., Glu91 in EGFR).
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to predict optimal functional groups .
Notes
- Methodological Depth : Answers emphasize experimental design (e.g., reflux conditions, chromatography) and data interpretation (e.g., NMR coupling constants).
- Advanced vs. Basic : Advanced questions focus on mechanistic analysis (e.g., stereochemical confirmation, substituent effects), while basic questions address foundational synthesis and characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
